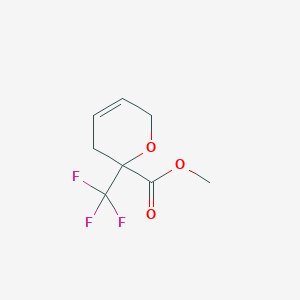

methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-(trifluoromethyl)-2,5-dihydropyran-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3O3/c1-13-6(12)7(8(9,10)11)4-2-3-5-14-7/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRVOHRDESZIIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC=CCO1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate typically involves the reaction of a suitable pyran precursor with trifluoromethylating agents. One common method is the trifluoromethylation of pyran derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired quality of the final product .

Chemical Reactions Analysis

Cross-Coupling Reactions

The trifluoromethyl group and electron-deficient pyran ring enable participation in transition-metal-catalyzed coupling reactions. Key findings include:

Suzuki-Miyaura Coupling

Reactions with boronic esters under palladium catalysis yield functionalized pyridine derivatives. For example:

Mechanism: Oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–C bond .

Ring-Opening and Recyclization

The dihydropyran ring undergoes cleavage under acidic or Lewis acid conditions, enabling access to trifluoromethylated heterocycles:

TiCl<sub>4</sub>-Mediated Recyclization

Treatment with 1,3-bis(trimethylsilyl) ethers in the presence of TiCl<sub>4</sub> triggers a cascade process:

-

Conjugate addition of the silyl ether to the trifluoroacetyl group.

-

Retro-Michael ring opening .

-

Intramolecular cyclization to form 6-(trifluoromethyl)-3,4-dihydro-2H-pyrans .

Example :

Conditions: CDCl<sub>3</sub>, ambient temperature .

Hetero-Diels-Alder Reaction

The parent dihydropyran scaffold is synthesized via thermal [4+2] cycloaddition between glyoxylic esters and dienes:

Key features:

Nucleophilic Substitution

The trifluoromethyl group and ester moiety participate in nucleophilic displacement:

Amine Substitution

Reaction with amines (e.g., benzylamine) in polar aprotic solvents replaces the trifluoromethyl group:

Oxidation

The ester group oxidizes to carboxylic acids using KMnO<sub>4</sub>/CrO<sub>3</sub>, while the trifluoromethyl group remains intact .

Reduction

LiAlH<sub>4</sub> reduces the ester to a primary alcohol without affecting the pyran ring .

Mechanistic Insights

-

Trifluoromethyl effects : The –CF<sub>3</sub> group enhances electrophilicity at C-2, facilitating nucleophilic attacks .

-

Ring strain : The 3,6-dihydro-2H-pyran ring’s partial unsaturation promotes ring-opening under acidic conditions .

This compound’s versatility in cross-coupling, cyclization, and functional group transformations underscores its value in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 mTOR Inhibitors

Research has demonstrated that compounds containing the 3,6-dihydro-2H-pyran moiety can serve as effective hinge-region binding motifs in the development of mammalian target of rapamycin (mTOR) inhibitors. A study established that substituting morpholine with 3,6-dihydro-2H-pyran maintains the potency and selectivity of mTOR inhibitors, suggesting that methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate could be explored as a scaffold for designing new inhibitors targeting this pathway .

1.2 Adenosine Receptor Agonists

Another significant application involves synthesizing adenosine A₂A and A₃ receptor agonists. The compound's structure allows it to interact favorably with these receptors, which are implicated in various physiological processes including inflammation and neuroprotection. Studies have shown that derivatives of dihydropyran can exhibit high affinity for these receptors, indicating potential therapeutic roles in treating diseases like Parkinson's and other neurodegenerative disorders .

Synthetic Organic Chemistry Applications

2.1 Building Block for Complex Molecules

This compound serves as an essential building block in the synthesis of more complex organic molecules. Its chemical structure allows for various transformations including:

- Alkylation reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

- Reduction reactions: The carbonyl group can be reduced to alcohols or other functional groups using reducing agents like lithium aluminum hydride .

These transformations make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

2.2 Organocatalytic Processes

Recent advances have highlighted the use of organocatalysts in synthesizing derivatives of dihydropyrans from α,β-unsaturated aldehydes. This method shows promise for producing enantiomerically enriched compounds with high yields, expanding the utility of this compound in asymmetric synthesis .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Discovery of mTOR Inhibitors | mTOR inhibition | Demonstrated that DHP moiety maintains potency against PI3K pathways. |

| Adenosine Receptor Agonists | Neuroprotection | Compounds showed high affinity at A₂A and A₃ receptors with potential therapeutic effects. |

| Synthesis via Organocatalysis | Asymmetric synthesis | Achieved high yields and enantiomeric excess using organocatalysts. |

Mechanism of Action

The mechanism by which methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Trifluoromethyl vs. Other Electron-Withdrawing Groups

The trifluoromethyl (-CF₃) group in the target compound is a strong electron-withdrawing substituent, which significantly influences reactivity and stability. For example:

- Methyl 5,6,7,8-Tetrahydro-7-methyl-2,5-dioxo-2H-1-benzopyran-3-carboxylate () contains a ketone group at the 2-position and a fused benzene ring.

- Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate () features cyano (-CN) and amino (-NH₂) groups. While -CN is also electron-withdrawing, its conjugation with aromatic systems may alter regioselectivity in reactions compared to -CF₃ .

Ester Group Variations

The methyl ester in the target compound contrasts with bulkier esters in analogs:

- (4-Isopropylcyclohexyl)methyl 6-methoxy-3,6-dihydro-2H-pyran-2-carboxylate () has a sterically hindered cyclohexylmethyl ester. This increases lipophilicity but may reduce solubility in polar solvents compared to the methyl ester .

Reactivity in Acid-Catalyzed Reactions

The behavior of dihydropyrans under acidic conditions varies with substituents:

- 2,4-Diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran () reacts with aromatic compounds in acetonitrile/p-toluenesulfonic acid to yield 4-aryl-2-trifluoromethyl-4H-pyrans.

- 5-Trifluoroacetyl-6-trifluoromethyl-3,4-dihydro-2H-pyran () forms butadiene derivatives via pyrylium intermediates. The target compound’s lack of a trifluoroacetyl group may limit similar reactivity, highlighting the role of substituent positioning .

Computational Insights into Stability

Density functional theory (DFT) studies on related compounds (e.g., ) suggest that electron-withdrawing groups like -CF₃ stabilize dihydropyran rings by reducing ring strain and enhancing conjugation. For instance:

- Methyl 7,8-Dihydro-7,7-dimethyl-2,5-dioxo-2H,5H-pyrano[4,3-b]pyran-3-carboxylate () exhibits conformational rigidity due to fused rings. The target compound’s monocyclic structure and -CF₃ group may confer greater flexibility while maintaining stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Reactivity Trends in Acidic Conditions

Biological Activity

Methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate (CAS No. 134224-62-7) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of this compound demonstrate significant antimicrobial properties against various strains of bacteria and fungi. For instance, compounds synthesized through multicomponent reactions (MCRs) involving this structure were evaluated against five strains of bacteria and fungi, yielding effective results in inhibiting microbial growth .

2. Anticancer Properties

The compound has been assessed for its anticancer activity in vitro. Specific derivatives displayed potent activity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HepG-2 (liver cancer). One study reported an IC50 value of 0.0517 μM for a related compound against A549 cells, indicating strong potential as an antitumor agent .

3. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on enzymes related to metabolic processes. Notably, it has shown action against glucosidases, which are important in carbohydrate metabolism, suggesting potential applications in managing diabetes .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationship studies:

- Antimicrobial Mechanism : The presence of the trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration and disrupting bacterial cell walls.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death.

- Enzyme Interaction : The structural configuration allows for effective binding to active sites of enzymes involved in glucose metabolism.

Case Studies

Several studies have documented the biological activities of this compound or its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.